molecular formula C19H11Cl2N3OS B4669101 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide

Cat. No.: B4669101
M. Wt: 400.3 g/mol
InChI Key: HNOCJTLGFQCKJV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and a pyridine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Microwave irradiation: This technique accelerates chemical reactions using microwave energy.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide stands out due to its unique combination of structural features, which confer enhanced biological activity and specificity. Its dichlorophenyl group and pyridine carboxamide moiety contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-13-9-14(21)16(23-18(25)11-4-3-7-22-10-11)8-12(13)19-24-15-5-1-2-6-17(15)26-19/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCJTLGFQCKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide
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N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide
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N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide
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N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide
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N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]pyridine-3-carboxamide

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